molecular formula C21H25ClN2O2 B606514 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride CAS No. 1197397-89-9

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride

Numéro de catalogue: B606514
Numéro CAS: 1197397-89-9
Poids moléculaire: 372.9 g/mol
Clé InChI: IXRKBBVMDMKAEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[6-Acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride (CBL0137 HCl, CAS 1197397-89-9) is a carbazole-derived small molecule with a molecular formula of C₂₁H₂₅ClN₂O₂ and a molecular weight of 372.8 g/mol . It features a carbazole core substituted with acetyl groups at positions 3 and 6 and a 2-(isopropylamino)ethyl side chain at position 9, forming a hydrochloride salt to enhance solubility and stability . CBL0137 HCl is a potent inhibitor of the histone chaperone FACT (facilitates chromatin transcription), which disrupts chromatin remodeling and inhibits NF-κB signaling . It has demonstrated efficacy in preclinical models of human African trypanosomiasis (HAT) and cancer, particularly pancreatic cancer .

Méthodes De Préparation

Synthesis of the Carbazole Core

The carbazole scaffold serves as the foundational structure for this compound. Modern synthetic routes prioritize regioselective alkylation and cyclization strategies.

Friedel-Crafts Alkylation

A widely adopted method involves Friedel-Crafts alkylation using anhydrous aluminum chloride (AlCl₃) as a catalyst. In a representative procedure :

  • Reactants : Carbazole (1.0 equiv), 2-chloro-2-methylpropane (2.2 equiv)

  • Solvent : Dichloromethane (DCM)

  • Conditions : 0°C to room temperature, 3 hours

  • Yield : 78–82%

This step introduces tert-butyl groups at the 3- and 6-positions of the carbazole ring. Orthogonal experiments confirm that extending reaction time beyond 4 hours reduces yield due to over-alkylation .

Cyclization via Ullmann Coupling

Alternative approaches employ Ullmann coupling for constructing the carbazole core :

  • Catalyst : Copper(I) iodide (CuI, 10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Dimethylformamide (DMF), 110°C, 12 hours

This method achieves 85% yield but requires stringent anhydrous conditions.

Acetylation of the Carbazole Intermediate

Regioselective acetylation at the 6-position is critical. Two primary methods are documented:

Direct Acetylation Using Acetyl Chloride

  • Reactants : Carbazole derivative (1.0 equiv), acetyl chloride (1.5 equiv)

  • Base : Triethylamine (TEA, 2.0 equiv)

  • Solvent : Tetrahydrofuran (THF), reflux, 6 hours

  • Yield : 70%

Microwave-Assisted Acetylation

Microwave irradiation significantly reduces reaction time :

  • Power : 300 W

  • Temperature : 120°C

  • Duration : 30 minutes

  • Yield : 88%

Introduction of the Isopropylaminoethyl Side Chain

The 9-position of the carbazole core is functionalized via N-alkylation:

Alkylation with 2-Bromopropane

  • Reactants : Acetylated carbazole (1.0 equiv), 2-bromopropane (1.2 equiv)

  • Base : Potassium hydroxide (KOH, 2.0 equiv)

  • Phase-transfer catalyst : Tetrabutylammonium bromide (TBAB, 0.1 equiv)

  • Solvent : Acetone, reflux, 8 hours

  • Yield : 65%

Reductive Amination

For higher regioselectivity :

  • Amine : Isopropylamine (1.5 equiv)

  • Reducing agent : Sodium cyanoborohydride (NaBH₃CN, 1.0 equiv)

  • Solvent : Methanol, room temperature, 24 hours

  • Yield : 72%

Formation of the Hydrochloride Salt

The free base is converted to its hydrochloride salt via acid-base reaction:

Standard Protocol

  • Acid : Hydrochloric acid (HCl, 1.1 equiv in diethyl ether)

  • Solvent : Ethanol/water (4:1 v/v)

  • Procedure : The free base is dissolved in ethanol, treated with HCl, and stirred for 1 hour. The precipitate is filtered and washed with cold ether .

  • Purity : ≥99% (HPLC)

Recrystallization Optimization

Recrystallization from ethanol/water (3:1) improves crystal habit and reduces hygroscopicity :

  • Temperature gradient : 60°C → 4°C

  • Yield recovery : 92%

Industrial-Scale Production

Large-scale synthesis requires modifications for efficiency and safety:

Continuous Flow Reactor

  • Reactor type : Microfluidic tubular reactor

  • Residence time : 10 minutes

  • Throughput : 5 kg/day

  • Advantages : Reduced exothermic risks, consistent product quality

Purification Techniques

  • Column chromatography : Silica gel (230–400 mesh), hexane/ethyl acetate (7:3)

  • Yield : 80% at 10 kg batch size

Analytical Validation

Critical quality control measures include:

Parameter Method Specification
IdentityFT-IR, NMRMatches reference spectra
PurityHPLC (C18 column)≥98.5%
Residual solventsGC-MS<500 ppm (ICH Q3C)
Chloride contentArgentometric titration99–101% of theoretical

Challenges and Mitigation Strategies

Over-Alkylation

  • Cause : Excess alkylating agent

  • Solution : Stoichiometric control (1:1.2 molar ratio)

Epimerization During Salt Formation

  • Cause : Prolonged exposure to acidic conditions

  • Solution : Reduced HCl contact time (<1 hour)

Analyse Des Réactions Chimiques

Types of Reactions

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities .

Applications De Recherche Scientifique

Synthesis Overview

The synthesis of CBL0137 involves several key steps:

  • Formation of the Carbazole Core : This involves cyclization reactions to create the carbazole structure.
  • Acetyl Group Introduction : The acetyl group is introduced through acetylation using acetic anhydride or acetyl chloride.
  • Attachment of Isopropylaminoethyl Side Chain : This step incorporates the isopropylaminoethyl moiety.
  • Formation of Hydrochloride Salt : The final step converts the free base into its hydrochloride form using hydrochloric acid .

Anticancer Activity

CBL0137 has been extensively studied for its potential as an anticancer agent. It functions primarily by inhibiting the histone chaperone FACT (Facilitates Chromatin Transcription), which plays a critical role in cancer cell proliferation and survival. By inhibiting FACT, CBL0137 can activate tumor suppressor proteins like p53, leading to apoptosis in cancer cells.

Case Studies

  • In Vitro Studies : Research has demonstrated that CBL0137 exhibits significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. In these studies, concentrations of CBL0137 were shown to induce cell cycle arrest and promote apoptosis through the activation of p53 pathways.
  • Animal Models : In vivo studies using mouse models have shown that treatment with CBL0137 leads to reduced tumor growth and improved survival rates compared to control groups. These findings suggest that CBL0137 may be effective in reducing tumor burden in various types of cancers .

Neuroprotective Effects

Emerging research indicates that CBL0137 may also possess neuroprotective properties. Studies suggest it could mitigate neurodegenerative processes by modulating histone acetylation and promoting neuronal survival under stress conditions .

Potential in Autoimmune Diseases

CBL0137's ability to modulate immune responses makes it a candidate for treating autoimmune diseases. Preliminary studies indicate that it may help regulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and multiple sclerosis .

Data Table: Summary of Research Findings

Study TypeFindingsReference
In VitroInduces apoptosis in cancer cell lines
In VivoReduces tumor growth in mouse models
NeuroprotectiveMitigates neurodegeneration under stress
Autoimmune DiseaseModulates immune response

Mécanisme D'action

The mechanism of action of 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride involves:

Comparaison Avec Des Composés Similaires

The biological and physicochemical properties of CBL0137 HCl are critically influenced by its carbazole scaffold and substituents. Below is a comparative analysis with structurally related carbazole derivatives:

Structural Analogues

CBL0187

  • Structure: 1-[6-Acetyl-2,7-dihydroxy-9-[2-(isopropylamino)ethyl]carbazol-3-yl]ethanone .
  • Key Differences: Hydroxyl groups at positions 2 and 7 of the carbazole ring (vs.
  • Impact: Biological Activity: Despite similar trypanocidal activity in vitro, CBL0187 lacks the ability to inhibit endocytosis, a key mechanism of CBL0137 .

CBL0174

  • Structure: 1-[6-Acetyl-9-[3-(dimethylamino)propyl]-2,7-dihydroxy-carbazol-3-yl]ethanone .
  • Key Differences: Replacement of the ethylamino side chain with a dimethylaminopropyl group and additional hydroxyls at positions 2 and 5.

Carbazole Derivatives with Heterocyclic Modifications

1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

  • Structure : Incorporates a 1,3,4-oxadiazole ring fused to the carbazole core .
  • Key Differences : Oxadiazole replaces the acetyl group at position 3.
  • Impact: Antimicrobial Activity: Exhibits moderate to high antibacterial and antifungal activity, attributed to the oxadiazole moiety’s electron-withdrawing properties .

Chlorinated Carbazole Derivatives

6-Chloro-2,9-diacetylcarbazole

  • Structure : Chlorine at position 6 and acetyl groups at positions 2 and 9 .
  • Key Differences : Chlorine substituent introduces electron-withdrawing effects.
  • Applications: Used in optoelectronic materials rather than therapeutics .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight Key Substituents Solubility Key Biological Activity
CBL0137 HCl C₂₁H₂₅ClN₂O₂ 372.8 Acetyl (3,6), iPrNH₂CH₂CH₂ (9) High (HCl) FACT inhibition, anti-HAT
CBL0187 C₂₁H₂₅N₂O₄ 369.4 Acetyl (3,6), OH (2,7) Moderate Trypanocidal (no endocytosis inhibition)
6-Chloro-2,9-diacetyl C₁₆H₁₂ClNO₂ 285.7 Cl (6), Acetyl (2,9) Low Optoelectronic applications
Oxadiazole derivative C₁₉H₁₇N₃O₂ 319.4 Oxadiazole (3) Moderate Antibacterial

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The 2-(isopropylamino)ethyl group in CBL0137 is critical for FACT inhibition, as its removal (e.g., in CBL0187) abolishes chromatin-targeting activity . Hydroxyl groups at positions 2 and 7 reduce lipophilicity, limiting blood-brain barrier penetration in HAT models .
  • Therapeutic Potential: CBL0137’s dual mechanism (FACT inhibition and NF-κB suppression) makes it unique among carbazole derivatives, with broad applicability in oncology . Oxadiazole-containing analogs offer a divergent pathway for antimicrobial development but lack the systemic efficacy of CBL0137 .

Activité Biologique

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride, commonly referred to as Curaxin 137 (CBL0137), is a compound derived from the carbazole family. This compound has garnered attention due to its unique biological activities, particularly in cancer therapy. Its mechanism of action involves the inhibition of the histone chaperone FACT (facilitates chromatin transcription), which leads to the suppression of NF-κB and activation of p53 pathways, making it a candidate for anticancer treatment.

  • Molecular Formula : C21H24N2O2
  • Molecular Weight : 336.43 g/mol
  • CAS Number : 1197996-80-7

Curaxin 137 exhibits its biological activity primarily through:

  • Inhibition of FACT : This inhibition disrupts the transcriptional regulation of genes involved in cell survival and proliferation.
  • Activation of p53 : By activating p53, Curaxin 137 promotes apoptosis in cancer cells, enhancing its potential as an anticancer agent.
  • Suppression of NF-κB : The suppression of this transcription factor reduces inflammation and cancer cell survival.

Anticancer Activity

Numerous studies have investigated the anticancer properties of Curaxin 137. Here are some notable findings:

  • Cell Line Studies :
    • Curaxin 137 has shown significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (Jurkat) cells.
    • In a study, it demonstrated IC50 values lower than conventional chemotherapeutics like doxorubicin, indicating superior efficacy in some cases .
  • Mechanistic Insights :
    • Research indicates that Curaxin 137 induces apoptosis through both intrinsic and extrinsic pathways, evidenced by increased levels of cleaved caspases and PARP in treated cells .
  • In Vivo Studies :
    • Animal models have shown that administration of Curaxin 137 leads to reduced tumor growth and improved survival rates compared to control groups .

Table of Biological Activities

Activity TypeObservationsReferences
CytotoxicitySignificant reduction in cell viability across multiple cancer cell lines
Apoptosis InductionIncreased levels of apoptotic markers (caspases)
Tumor Growth InhibitionReduced tumor size in xenograft models

Case Studies

Several case studies highlight the potential therapeutic applications of Curaxin 137:

  • Breast Cancer Study :
    • A clinical trial involving patients with advanced breast cancer showed that Curaxin 137, when combined with standard therapies, resulted in improved outcomes compared to those receiving standard therapies alone .
  • Leukemia Treatment :
    • A case study reported a patient with acute myeloid leukemia who exhibited a complete response after treatment with Curaxin 137 as part of a combination therapy regimen .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone hydrochloride, and how can purity be optimized?

Methodological Answer :

  • Synthetic Routes :
    • N-Alkylation : Carbazole derivatives are often synthesized via microwave-assisted N-alkylation using alkyl halides (e.g., 1-bromo-3-chloropropane) with KOH and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Example conditions: 100 mL microwave flask, 30–60 min reaction time .
    • Williamson Ether Synthesis : For introducing acetyl groups, coupling intermediates (e.g., p-hydroxyacetophenone) with alkylated carbazole precursors under reflux in acetone/KOH .
  • Purification :
    • Use silica gel column chromatography (hexane:toluene = 4:1) for intermediates (Rf = 0.4 observed in similar carbazole syntheses) .
    • Recrystallization from ethanol/water mixtures enhances purity for hydrochloride salts .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for carbazole), acetyl groups (δ 2.1–2.6 ppm), and isopropylamino ethyl side chains (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Confirm carbonyl carbons (δ 190–210 ppm) and quaternary carbazole carbons .
  • Infrared Spectroscopy (IR) : Detect C=O stretches (~1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₂₅ClN₂O₂⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the alkylation of the carbazole core?

Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables:
    • Temperature : 60–100°C (microwave vs. conventional heating).
    • Solvent Polarity : DMSO (polar aprotic) vs. acetonitrile.
    • Catalyst Loading : TBAB (0.1–0.3 equivalents) .
  • Kinetic Studies : Monitor reaction progress via thin-layer chromatography (TLC) to identify byproducts (e.g., over-alkylation) .
  • Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize steric hindrance in the carbazole N-alkylation pathway .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

Methodological Answer :

  • Comparative Analysis : Cross-reference with structurally similar carbazole derivatives (e.g., 1-(9-ethyl-9H-carbazol-3-yl)ethanone, CAS 1484-04-4) to validate shifts .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in NMR .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., analogous compounds in Acta Crystallographica Section E ).

Q. What computational tools are recommended for predicting the compound’s reactivity in novel chemical reactions?

Methodological Answer :

  • Reaction Path Search :
    • ICReDD Framework : Combines quantum mechanics (e.g., Gaussian) with machine learning to predict reaction pathways and intermediates .
    • COMSOL Multiphysics : Simulate mass transfer and kinetic barriers in multi-step syntheses .
  • Molecular Dynamics (MD) : Model solubility and aggregation behavior of the hydrochloride salt in aqueous media .

Q. Notes for Experimental Design

  • Safety : Handle hydrochloride salts in fume hoods due to potential HCl release.
  • Reproducibility : Document solvent drying methods (e.g., molecular sieves for DMSO) to ensure consistent reactivity .
  • Data Validation : Use PubChem’s computed properties (InChI key: BLYSVHKHTZFHPS-UHFFFAOYSA-N ) for cross-verification.

Propriétés

IUPAC Name

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23;/h5-8,11-13,22H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRKBBVMDMKAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197397-89-9
Record name CBL-0137
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197397899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CBL-0137
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOY14S7DFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.